REACTION_SMILES
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[CH3:15][CH2:16][O:17][CH2:18][CH3:19].[CH3:1][CH2:2][CH:3]([CH2:4][CH3:5])[OH:6].[Cl:9][C:10]([C:11]#[N:12])([Cl:13])[Cl:14].[H-:8].[Na+:7]>>[CH3:1][CH2:2][CH:3]([CH2:4][CH3:5])[O:6][C:11]([C:10]([Cl:9])([Cl:13])[Cl:14])=[NH:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(O)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CCC(CC)OC(=N)C(Cl)(Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |